Bienvenue dans la boutique en ligne BenchChem!

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide

Lipophilicity Drug-likeness Permeability

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide is a heterocyclic small molecule (MW 323.41 g/mol) categorized as a pyrazole-benzamide conjugate. It incorporates a 3-methyl-1-phenylpyrazole core linked via an amide bond to a 4-(methylthio)phenyl moiety, a scaffold present in select kinase-focused and agrochemical screening libraries.

Molecular Formula C18H17N3OS
Molecular Weight 323.41
CAS No. 1171648-68-2
Cat. No. B2998461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide
CAS1171648-68-2
Molecular FormulaC18H17N3OS
Molecular Weight323.41
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)SC)C3=CC=CC=C3
InChIInChI=1S/C18H17N3OS/c1-13-12-17(21(20-13)15-6-4-3-5-7-15)19-18(22)14-8-10-16(23-2)11-9-14/h3-12H,1-2H3,(H,19,22)
InChIKeyGDNUFMOFODZYRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Rationale for N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide (CAS 1171648-68-2) in Drug Discovery


N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide is a heterocyclic small molecule (MW 323.41 g/mol) categorized as a pyrazole-benzamide conjugate [1]. It incorporates a 3-methyl-1-phenylpyrazole core linked via an amide bond to a 4-(methylthio)phenyl moiety, a scaffold present in select kinase-focused and agrochemical screening libraries. This compound exists in a structural space occupied by several mechanistically distinct analogs, making it relevant for scaffold-hopping, selectivity profiling, and structure–activity relationship (SAR) expansion programs where minor substituent variations produce divergent biological outcomes.

Why In-Class Substitution of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide Carries Scientific Risk


The pyrazole-benzamide chemotype encompasses molecules that interact with distinct target classes—including receptor tyrosine kinases (TrkA, c-MET), nuclear hormone receptors, and bacterial folate pathway enzymes—depending on subtle modifications to the benzamide ring [1][2]. The 4-(methylthio) substituent directly influences calculated lipophilicity (XLogP3-AA = 4) relative to halogenated or unsubstituted benzamide analogs, which can alter membrane permeability, protein binding, and off-target liability [3]. Consequently, procuring a 'close' analog lacking rigorous matched-pair comparison data risks introducing an uncharacterized selectivity or safety profile, undermining experimental reproducibility and project timelines.

Quantitative Differentiation Data for N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide Procurement


Direct Head-to-Head Comparison of Calculated Lipophilicity Against Halogenated and Unsubstituted Benzamide Analogs

Computationally predicted XLogP3-AA values differentiate the target compound from its closest registered benzamide analogs [1]. The 4-(methylthio) group confers the highest calculated lipophilicity (XLogP3-AA = 4.0) among three structurally matched comparators sharing the identical 3-methyl-1-phenylpyrazole core, differing only in the benzamide substituent. This 0.5–1.0 log unit increase relative to 2,4-dichloro and unsubstituted analogs is expected to enhance passive membrane permeability but may also reduce aqueous solubility, a trade-off that must be considered in assay development and formulation.

Lipophilicity Drug-likeness Permeability

XIAP Ligand Binding Affinity of the Pyrazole Core: Quantitative Evidence in a Ubiquitin Ligase Context

The 3-methyl-1-phenyl-1H-pyrazol-5-yl moiety, when embedded in a macrocyclic peptidomimetic scaffold, demonstrates measurable binding to the E3 ubiquitin-protein ligase XIAP BIR3 domain [1]. Although this measurement reflects a larger conjugate molecule rather than the standalone target compound, it establishes that the pyrazole core—absent the 4-(methylthio)benzamide portion—can productively engage the XIAP protein surface. This provides a rationale for exploring the target compound in XIAP-focused or apoptosis-related screening campaigns, where 4-(methylthio)benzamide substitution may further modulate affinity or selectivity relative to the measured core.

XIAP Apoptosis Binding affinity

Structural Differentiation from a Clinically-Used Sulfonamide Analog: Toxicophore Avoidance

The structurally related 4-amino-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide (sulfapyrazole) is classified as a veterinary sulfonamide antibacterial agent, a drug class associated with well-documented hypersensitivity and hematological toxicity liabilities mediated by the sulfonamide functional group [1]. The target compound replaces the sulfonamide (SO₂NH₂) with a methylthio (SCH₃) substituent at the 4-position of the benzamide ring, thereby eliminating the primary toxicophore while retaining the pyrazole-phenyl scaffold . This structural divergence is critical for laboratories screening against targets where sulfonamide-related false positives or cytotoxicity confound assay interpretation.

Toxicophore Safety profiling Sulfonamide

Divergent Kinase Selectivity Trajectory Relative to 3-tert-Butyl Pyrazole c-MET Inhibitors

A closely related series of N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)benzamide derivatives has been characterized as potent c-MET kinase inhibitors, with lead compound 13b achieving a c-MET IC50 of 0.02 µM and >500-fold selectivity over EGFR and PDGFR-β [1]. In contrast, the 2,4-dichloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide analog—sharing the 3-methyl rather than 3-tert-butyl pyrazole substitution of the target compound—crystallizes with the TrkA (high-affinity nerve growth factor receptor) kinase domain (PDB: 6D1Y) [2], indicating that the pyrazole 3-substituent acts as a kinase selectivity switch. The target compound, combining the 3-methyl pyrazole (favoring TrkA-like engagement) with a 4-methylthio benzamide group absent from either characterized series, thus represents a unique selectivity vector that warrants empirical profiling rather than assumption-based substitution.

c-MET Kinase selectivity TrkA

High-Impact Procurement Scenarios for N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide


Kinase Selectivity Panel Screening: Deconvoluting TrkA vs. c-MET vs. Off-Target Profiles

The target compound occupies a structural intersection between a TrkA-binding chemotype (3-methyl pyrazole, PDB 6D1Y) and a c-MET-inhibiting chemotype (3-tert-butyl pyrazole benzamides). Inclusion of this compound in a kinase selectivity panel enables identification of substitution-dependent selectivity windows that cannot be inferred from either series alone [1][2]. The 4-methylthio group is absent from both reference series and may confer additional steric or electronic modulation of the hinge-binding or back-pocket interactions, making the compound a valuable tool for medicinal chemistry selectivity optimization.

Apoptosis and Ubiquitin Ligase Target Discovery: XIAP BIR3 as a Validated Starting Point

The 3-methyl-1-phenyl-1H-pyrazol-5-yl moiety—when incorporated into a macrocyclic scaffold—exhibits nanomolar binding affinity (Ki ≈ 270 nM) for the XIAP BIR3 domain [3]. Procurement of the target compound is scientifically justified for projects targeting inhibitors of apoptosis proteins (IAPs), as the 4-(methylthio)benzamide extension may enhance binding potency, modulate selectivity among IAP family members (cIAP1, cIAP2, XIAP), or improve drug-like properties relative to the macrocyclic reference compound. This scaffold also serves as a starting point for fragment-based or structure-guided elaboration.

Sulfonamide-Free Screening Libraries: Reducing False-Positive and Toxicity-Linked Hits

In pharmaceutical and agrochemical high-throughput screening, sulfonamide-containing compounds are frequently flagged as promiscuous binders or toxicophore-bearing hits. The target compound provides the pyrazole-phenyl scaffold—a validated kinase and receptor pharmacophore—without the sulfonamide group found in structurally analogous compounds such as sulfapyrazole [4]. Procuring this compound for inclusion in a screening deck reduces the burden of triaging sulfonamide-linked artifacts and avoids the well-characterized hypersensitivity liabilities associated with the sulfonamide class.

Matched-Pair SAR Expansion: 4-Methylthio as a Lipophilic and Metabolic Probe

The target compound forms the basis of a matched molecular pair with its unsubstituted, dichloro, and benzenesulfonamide analogs, enabling systematic investigation of the 4-substituent's impact on potency, selectivity, and ADME properties. With a calculated XLogP3-AA of 4.0—0.5 to 1.0 log unit higher than its closest comparators—this compound is specifically suited for evaluating lipophilicity-driven membrane permeability and metabolic stability trends within a conserved pyrazole-benzamide core [5]. Procurement of the full matched-pair set (target plus comparators) is recommended for rigorous SAR campaigns.

Quote Request

Request a Quote for N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.